molecular formula C18H26N2O5S B5375963 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane

Cat. No. B5375963
M. Wt: 382.5 g/mol
InChI Key: QEXGAANKSGAPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. MS-275 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated in clinical trials.

Mechanism of Action

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane inhibits HDACs, leading to an accumulation of acetylated histones and the activation of gene transcription. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anticancer effects of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane.
Biochemical and physiological effects:
In addition to its anticancer effects, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has been shown to have anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in a mouse model of colitis and to protect against neuronal damage in a rat model of stroke.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane as a research tool is its high selectivity for HDACs, which allows for the specific modulation of gene transcription. However, one limitation is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

1. Combination therapy: 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has shown promising results in combination with other chemotherapeutic agents. Future studies could investigate the optimal combination and dosing regimens for maximal efficacy.
2. Biomarker identification: Identifying biomarkers that predict response to 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane could improve patient selection and treatment outcomes.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane could lead to the development of strategies to overcome resistance and improve treatment outcomes.
4. Neuroprotective effects: Further studies could investigate the potential of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Epigenetic modifications: 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane's effects on epigenetic modifications beyond histone acetylation, such as DNA methylation, could be investigated to better understand its mechanisms of action.
In conclusion, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane is a promising research tool and potential anticancer agent with a well-defined mechanism of action and demonstrated efficacy in preclinical models. Further research is needed to optimize its use in combination therapy and to investigate its potential in other disease areas.

Synthesis Methods

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane can be synthesized through a multi-step process starting from 2-methoxy-5-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 4-morpholinylsulfonyl chloride to form the sulfonamide. The resulting compound is then coupled with azepane to form 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane.

Scientific Research Applications

1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has been extensively studied in preclinical models as a potential anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, and lung cancer. 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]azepane has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

azepan-1-yl-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-17-7-6-15(26(22,23)20-10-12-25-13-11-20)14-16(17)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXGAANKSGAPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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